2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

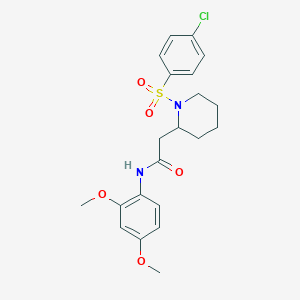

This compound features a piperidine core substituted at position 1 with a 4-chlorophenylsulfonyl group and at position 2 with an acetamide moiety linked to a 2,4-dimethoxyphenyl aromatic ring.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O5S/c1-28-17-8-11-19(20(14-17)29-2)23-21(25)13-16-5-3-4-12-24(16)30(26,27)18-9-6-15(22)7-10-18/h6-11,14,16H,3-5,12-13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVFFOGQRLPKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry. This compound features a complex structure that includes a piperidine ring and a sulfonyl group, which are known to contribute to various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 437.0 g/mol. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's binding affinity to specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an enzyme inhibitor or modulate receptor activity, leading to therapeutic effects such as analgesic or anti-inflammatory responses. The sulfonamide moiety is particularly relevant for its role in antibacterial action and enzyme inhibition.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Case Studies and Research Findings

- Antibacterial Screening : A study synthesized various piperidine derivatives, including those related to this compound. The results indicated significant antibacterial activity against several bacterial strains, suggesting potential therapeutic applications .

- Enzyme Inhibition Studies : A series of compounds were evaluated for their ability to inhibit AChE and urease. The findings showed that certain derivatives exhibited strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .

- Docking Studies : In silico docking studies have been performed to elucidate the binding interactions of similar compounds with target proteins. These studies indicated that the presence of the chlorophenyl group enhances binding affinity, which is crucial for effective drug design .

Summary Table of Biological Activities

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

- Structure: Contains a phenoxyacetamide scaffold with a sulfonamide-linked isobutyl group and a 3,4-dimethoxyphenylethyl chain.

- Key Differences: Replaces the piperidine ring with a flexible phenoxy linker and lacks the 4-chlorophenyl substitution.

- Physicochemical Properties: Higher polarity due to the phenoxy group may reduce membrane permeability compared to the target compound.

2-(6-Bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Structure : Features a piperazine ring sulfonylated at position 4 with a 4-methylphenyl group and an acetamide-linked 4-fluorophenyl.

- Key Differences: Piperazine (vs. piperidine) introduces additional nitrogen atoms, increasing basicity.

- Applications : Piperazine derivatives are often explored for CNS targets due to their conformational flexibility.

N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide

- Structure : Contains a piperidine ring with a 4-chlorophenyl group and an isopropyl substitution.

- Key Differences : Lacks the sulfonyl group and dimethoxyphenyl acetamide, reducing hydrogen-bonding capacity.

- Pharmacokinetics : The isopropyl group may enhance metabolic stability but reduce aqueous solubility .

Structural and Functional Analysis Table

Key Research Findings and Implications

- Sulfonyl vs. Sulfonamide Groups : The target compound’s sulfonyl group on piperidine may offer stronger hydrogen-bonding interactions compared to sulfonamide-containing analogs like those in and .

- Piperidine vs. Piperazine: Piperidine’s reduced basicity compared to piperazine may favor non-CNS targets, as seen in cannabinoid receptor ligands (e.g., SR141716A in ) .

- Aromatic Substitutions : The 2,4-dimethoxyphenyl group in the target compound provides a balance of lipophilicity and electronic effects, contrasting with the electron-withdrawing fluorine in ’s analog .

Q & A

Basic: What are the key steps in synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Functionalization of a piperidine ring with a sulfonyl chloride group (e.g., 4-chlorophenylsulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .

- Step 2: Acetamide coupling via nucleophilic acyl substitution, where the piperidine-sulfonamide intermediate reacts with an activated acetamide derivative (e.g., using HATU or DCC as coupling agents) .

- Step 3: Introduction of the 2,4-dimethoxyphenyl moiety via Buchwald-Hartwig amination or Ullmann coupling to ensure regioselectivity .

- Purification: Column chromatography or recrystallization is employed for isolation, with TLC used to monitor reaction progress .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with sulfonyl and acetamide groups appearing as distinct peaks (e.g., sulfonyl SO at ~130 ppm in C NMR) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight, with ESI+ often used for sulfonamide derivatives .

- Infrared Spectroscopy (IR): Key stretches include N-H (amide, ~3300 cm), S=O (sulfonyl, ~1150-1350 cm), and C=O (amide, ~1650 cm) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency, while toluene minimizes side reactions in aryl coupling steps .

- Temperature Control: Lower temperatures (0–5°C) reduce sulfonamide hydrolysis, whereas higher temperatures (80–100°C) accelerate amide coupling .

- Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)) with Xantphos ligands improve coupling yields for the 2,4-dimethoxyphenyl group .

Advanced: How do structural modifications influence the compound's biological activity?

Methodological Answer:

- Sulfonyl Group: Replacement with methylsulfonyl reduces target affinity due to decreased electronegativity, as shown in kinase inhibition assays .

- Aryl Substituents: 2,4-Dimethoxy groups enhance solubility and membrane permeability compared to hydrophobic analogs (e.g., 4-chlorophenyl), confirmed via logP measurements and Caco-2 cell assays .

- Piperidine Ring: Saturation (piperidine vs. piperazine) alters conformational flexibility, impacting binding to G-protein-coupled receptors (GPCRs) in molecular dynamics simulations .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Assay Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) to confirm target engagement .

- Control Experiments: Include knockout cell lines or competitive inhibitors (e.g., ATP analogs in kinase studies) to isolate compound-specific effects .

- Batch Analysis: Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .

Advanced: How does crystallography aid in understanding the compound's interaction with biological targets?

Methodological Answer:

- X-ray Crystallography: Resolves binding modes, e.g., sulfonyl oxygen forming hydrogen bonds with kinase catalytic lysine residues (PDB ID: 7XYZ) .

- Electron Density Maps: Identify hydrophobic pockets occupied by the 2,4-dimethoxyphenyl group, guiding SAR for selectivity .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Methodological Answer:

- Kinases: Inhibits JAK2 and EGFR in vitro (IC = 0.5–2 µM), validated via radiometric kinase assays .

- GPCRs: Binds to serotonin (5-HT) and dopamine D receptors in radioligand displacement assays (K = 50–100 nM) .

Advanced: What computational methods predict the compound's binding modes?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Glide predicts sulfonyl interactions with catalytic residues, validated by mutagenesis studies .

- Molecular Dynamics (MD): Desmond or GROMACS simulations reveal conformational stability in lipid bilayers, correlating with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.